

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-5-hydroxybenzoate

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Compound of Interest

Compound Name: *Methyl 2-amino-5-hydroxybenzoate*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **Methyl 2-amino-5-hydroxybenzoate**, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction

Methyl 2-amino-5-hydroxybenzoate is an aromatic compound with the chemical formula $C_8H_9NO_3$. Its structure, featuring an amino group, a hydroxyl group, and a methyl ester on a benzene ring, makes it a versatile building block in organic synthesis. Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. This guide will delve into the core spectroscopic techniques used to elucidate and confirm the structure of **Methyl 2-amino-5-hydroxybenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For **Methyl 2-amino-5-hydroxybenzoate**, both ^1H and ^{13}C NMR are indispensable.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ^1H NMR data for **Methyl 2-amino-5-hydroxybenzoate** in a common deuterated solvent like DMSO- d_6 are summarized below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.75	Singlet	3H	-OCH ₃ (Methyl Ester)
~4.80	Broad Singlet	2H	-NH ₂ (Amino)
~6.60	Doublet	1H	Ar-H (H6)
~6.75	Doublet of Doublets	1H	Ar-H (H4)
~7.00	Doublet	1H	Ar-H (H3)
~9.50	Singlet	1H	-OH (Hydroxyl)

Note: Predicted chemical shifts can vary based on the prediction software and solvent used.

Interpretation of the ^1H NMR Spectrum

The methyl ester (-OCH₃) protons are expected to appear as a sharp singlet around 3.75 ppm, being chemically shielded and having no adjacent protons to couple with. The amino (-NH₂) protons typically present as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary depending on concentration and temperature.

The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The proton at H6, being ortho to the electron-donating amino group, is expected to be the most shielded and appear as a doublet. The proton at H4, positioned between the

hydroxyl and ester groups, will likely be a doublet of doublets due to coupling with both H3 and H6. The proton at H3, ortho to the ester group, will be the most deshielded of the aromatic protons and appear as a doublet. The hydroxyl (-OH) proton is expected to be a singlet at a downfield chemical shift, the position of which is also dependent on concentration and temperature.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~52	-OCH ₃ (Methyl Ester)
~110	Ar-C (C1)
~115	Ar-C (C6)
~118	Ar-C (C4)
~122	Ar-C (C3)
~140	Ar-C (C2)
~150	Ar-C (C5)
~168	C=O (Ester Carbonyl)

Note: These are predicted values and can differ from experimental results.

Interpretation of the ^{13}C NMR Spectrum

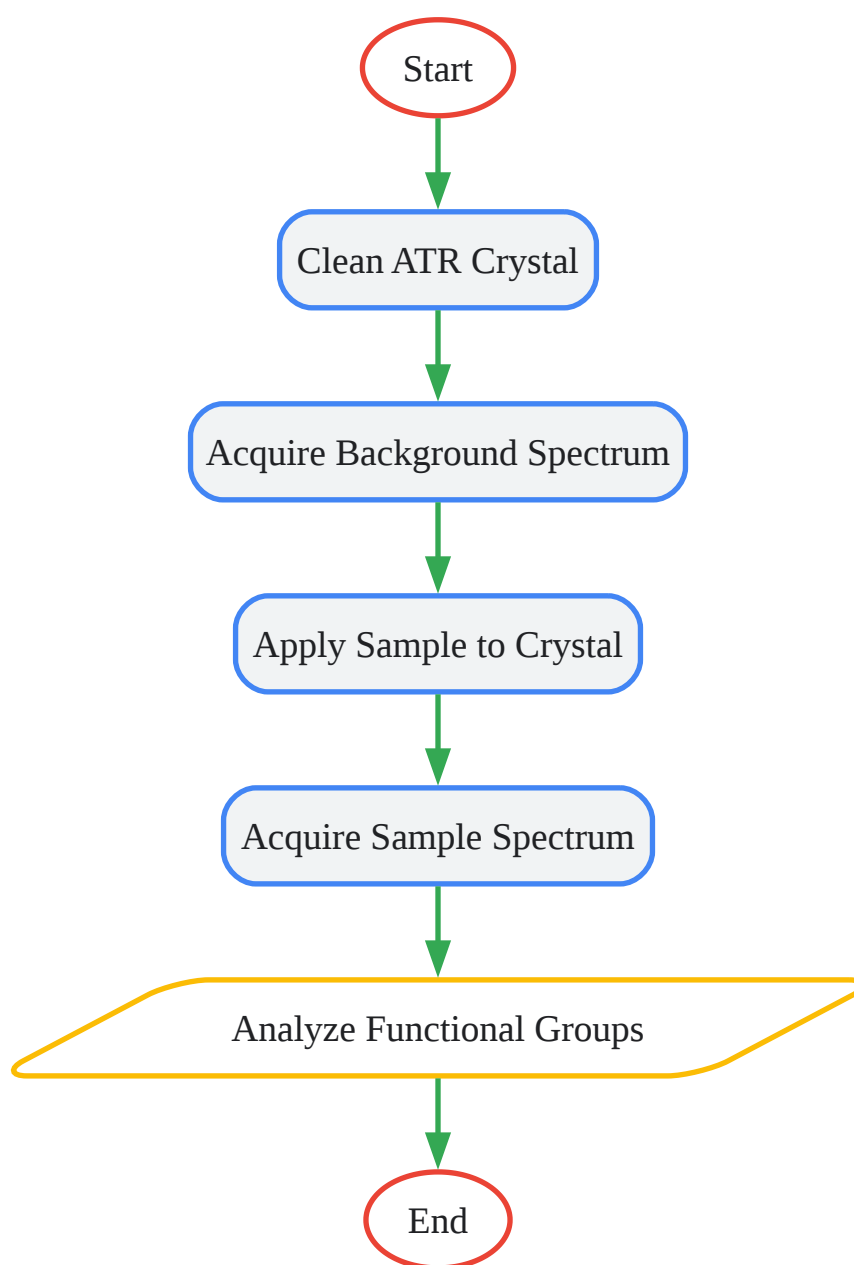
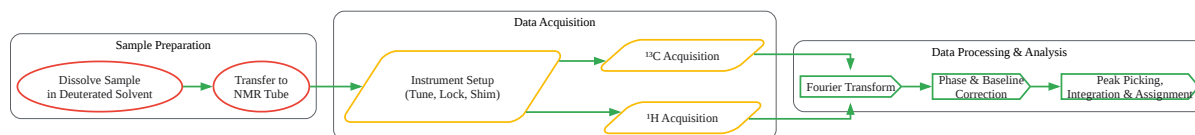
The methyl ester carbon (-OCH₃) is expected to appear in the upfield region, typically around 52 ppm. The aromatic carbons will have distinct chemical shifts based on the electronic effects of the substituents. The carbons bearing the electron-donating amino and hydroxyl groups (C2 and C5) will be more shielded compared to the unsubstituted benzene carbons. Conversely, the carbon attached to the electron-withdrawing ester group (C1) and the carbonyl carbon itself will be deshielded. The ester carbonyl carbon (C=O) will be the most deshielded carbon, appearing in the downfield region around 168 ppm.

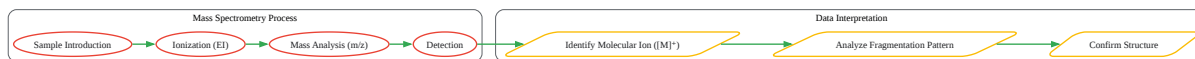
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of **Methyl 2-amino-5-hydroxybenzoate** is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a 5 mm NMR tube.
- **Instrument Setup:** Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe for both 1H and ^{13}C nuclei. Lock the spectrometer on the deuterium signal of the solvent.
- **1H NMR Acquisition:**
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Use a proton-decoupled single-pulse experiment.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- **Data Processing:** Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the 1H NMR signals and pick the peaks for both 1H and ^{13}C spectra.

NMR Workflow Diagram





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